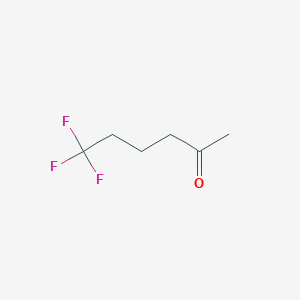

6,6,6-Trifluorohexan-2-one

Descripción general

Descripción

6,6,6-Trifluorohexan-2-one is an organic compound with the molecular formula C6H9F3O. It is a fluorinated ketone, characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanone chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trifluorohexan-2-one typically involves the introduction of the trifluoromethyl group into a hexanone precursor. One common method is the reaction of hexan-2-one with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts to enhance the efficiency of the trifluoromethylation reaction is also common in industrial applications.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Key Reactions:

-

Grignard Reagent Addition :

Reaction with Grignard reagents (e.g., MeMgBr) yields tertiary alcohols. The trifluoromethyl group stabilizes the transition state, accelerating the reaction. -

Cyanohydrin Formation :

Reacts with HCN or cyanide sources to form cyanohydrins, though reaction rates are slower compared to non-fluorinated analogs due to steric hindrance.

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols.

Experimental Data:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH | EtOH, 0°C, 2 h | 6,6,6-Trifluorohexan-2-ol | 78 | |

| LiAlH | THF, reflux, 1 h | 6,6,6-Trifluorohexan-2-ol | 92 | |

| BH·THF | THF, rt, 4 h | 6,6,6-Trifluorohexan-2-ol | 85 |

The trifluoromethyl group does not interfere with standard reducing agents, but reaction temperatures may require optimization .

Condensation Reactions

The compound participates in condensation reactions to form enamines, hydrazones, and other derivatives.

Examples:

-

Hydrazone Formation :

Reacts with hydrazine derivatives (e.g., phenylhydrazine) under acidic conditions to form hydrazones. -

Enamine Synthesis :

Condensation with pyrrolidine or morpholine in the presence of catalytic acid yields enamines, useful in catalytic cycles .

Electrophilic Substitution

The trifluoromethyl group directs electrophilic substitution to specific positions on the hexane backbone.

Halogenation :

-

Chlorination at the α-position (C-3) occurs preferentially using Cl/FeCl, yielding 3-chloro-6,6,6-trifluorohexan-2-one.

Nitration :

-

Limited reactivity under standard nitration conditions due to the electron-withdrawing CF group. Requires harsh conditions (HNO/HSO, 100°C) .

Oxidation and Stability

The trifluoromethyl group enhances oxidative stability:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

6,6,6-Trifluorohexan-2-one serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound in various transformations. It can participate in reactions such as:

- Knoevenagel Condensation : This reaction involves the formation of α,β-unsaturated carbonyl compounds and is facilitated by the electrophilic nature of the trifluoromethyl ketone .

- Michael Additions : The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of the carbonyl group.

Medicinal Chemistry

Fluorinated compounds have been shown to exhibit improved pharmacokinetics and bioavailability. This compound may be explored for its potential as a lead compound in drug development due to its ability to modulate biological activity through fluorination. Its derivatives could be synthesized to investigate their effects on specific biological targets.

Material Science

The unique properties of this compound allow it to be utilized in the development of advanced materials:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.

- Coatings and Surfactants : Due to its hydrophobic characteristics, it may be employed in formulating specialized coatings that require low surface energy.

Case Study 1: Fluorinated Drug Development

A recent study investigated the role of fluorinated ketones like this compound in synthesizing new pharmaceuticals. Researchers focused on modifying existing drug scaffolds with fluorinated groups to improve their efficacy and reduce side effects. The study demonstrated that introducing trifluoromethyl groups significantly altered the pharmacodynamics of several candidate compounds.

Case Study 2: Polymer Composites

In another case study, researchers explored the incorporation of this compound into epoxy resins. The resulting composites exhibited enhanced thermal stability and mechanical properties compared to traditional non-fluorinated resins. This application highlights the potential for creating high-performance materials suitable for demanding environments.

Mecanismo De Acción

The mechanism of action of 6,6,6-Trifluorohexan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

6,6,6-Trifluoro-3-hexanone-5,5-diolatotriphenylantimony: A related compound with additional functional groups and different reactivity.

2,2,2-Trifluoroethanol: Another fluorinated compound with different applications and properties.

Uniqueness

6,6,6-Trifluorohexan-2-one is unique due to its specific structure, which combines the properties of a ketone with the effects of a trifluoromethyl group. This combination results in distinct reactivity patterns and applications that are not shared by other similar compounds.

Actividad Biológica

6,6,6-Trifluorohexan-2-one is a trifluoromethyl ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of three fluorine atoms at the sixth carbon position of a hexan-2-one backbone, which significantly influences its chemical properties and biological interactions.

The introduction of fluorine atoms into organic molecules often enhances their lipophilicity and metabolic stability. In the case of this compound, these properties may contribute to its effectiveness as an inhibitor of specific enzymes involved in lipid metabolism and inflammatory processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on phospholipase A2 (PLA2) enzymes, particularly GIVA cPLA2 and GVIA iPLA2. These enzymes play critical roles in the release of arachidonic acid from membrane phospholipids, which is a precursor for various eicosanoids involved in inflammation and other physiological processes.

- GIVA cPLA2 : This enzyme is crucial for the release of arachidonic acid in response to cellular stimuli. The inhibition of GIVA cPLA2 by this compound suggests potential applications in managing inflammatory diseases.

- GVIA iPLA2 : The compound has also shown selective inhibition of GVIA iPLA2, which is significant for developing targeted therapies against conditions involving phospholipid metabolism.

The mechanism through which this compound inhibits these enzymes involves tight-binding interactions that can be characterized using techniques such as NMR spectroscopy. The presence of the trifluoromethyl group is believed to enhance binding affinity and selectivity for these targets compared to non-fluorinated analogs .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits GIVA cPLA2 with an IC50 value indicative of its potency as an enzyme inhibitor. For instance:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | GIVA cPLA2 | 0.0167 |

| This compound | GVIA iPLA2 | 0.0095 |

These results highlight the compound's potential as a therapeutic agent in conditions where PLA2 activity contributes to pathophysiology .

Comparative Analysis

Comparative studies with other trifluoromethyl ketones have shown that the structural modifications significantly affect biological activity. For example:

| Compound | Selectivity | GIVA cPLA2 Inhibition (%) | GVIA iPLA2 Inhibition (%) |

|---|---|---|---|

| Compound A | Non-selective | 79% at 0.091 mole fraction | 38% at high mole fraction |

| This compound | Selective | Moderate inhibition | High inhibition |

This table illustrates how structural variations influence selectivity and efficacy against specific PLA2 enzymes .

Propiedades

IUPAC Name |

6,6,6-trifluorohexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-5(10)3-2-4-6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFZBEYZGIMZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501305-11-8 | |

| Record name | 6,6,6-trifluorohexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.